6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
Description
6-Amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by:
- A pyrimidine core substituted with amino (NH₂), oxo (O), phenyl (C₆H₅), and carbonitrile (CN) groups.
- A 1,2,4-triazole ring linked via a methylene (-CH₂-) bridge at position 4 of the pyrimidine . Its molecular formula is C₁₄H₁₁N₇O (MW: 293.29 g/mol). The triazole moiety is pharmacologically significant, as 1,2,4-triazole derivatives are known for antimicrobial, antifungal, and anticancer activities .
Properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O/c15-6-11-12(7-20-9-17-8-18-20)19-14(22)21(13(11)16)10-4-2-1-3-5-10/h1-5,8-9H,7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXICBCKPZZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N6O. Its structure includes a pyrimidine ring and a triazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 6-amino derivatives. For instance, the encapsulation of similar pyrimidine derivatives in liposomes has shown significant cytotoxic effects against cancer cell lines such as HeLa. In vitro studies demonstrated a reduction in cell viability by approximately 75.91% at a concentration of 20 μg/mL . Moreover, in vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for liposomal formulations compared to lower rates for free compounds and standard treatments like 5-fluorouracil .
The mechanism through which 6-amino derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The MTT assay results indicated that the treatment significantly reduced mitochondrial activity in cancer cells, suggesting that these compounds may disrupt cellular metabolism critical for tumor growth .
Study on Pyrimidine Derivatives
In a comprehensive study focusing on various pyrimidine derivatives including those similar to our compound, researchers found that modifications in the structure could enhance biological activity. The study utilized both free and encapsulated forms of these compounds to assess their efficacy against different cancer types .
| Compound Type | Cytotoxicity (HeLa Cells) | Tumor Inhibition Rate (%) |
|---|---|---|
| Free Form | 75.91% | 14.47% |
| Liposomal Form | - | 66.47% |
| Standard Treatment | - | 50.46% |
Pharmacological Implications
The promising results from studies involving similar compounds suggest that 6-amino-2-oxo derivatives could be developed into effective antitumor agents with further research. Their ability to encapsulate within liposomes enhances bioavailability and reduces systemic toxicity, making them suitable candidates for further clinical evaluation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyrimidine Derivatives
Compound 12 : 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]amino}-6-phenylpyrimidine-5-carbonitrile ()
- Structure : Features a fused triazolo-pyrimidine core with additional phenyl and methyl substituents.
- Activity : Exhibits antimicrobial properties, likely due to the triazole and pyrimidine synergy .
Fluconazole (C₁₃H₁₂F₂N₆O; )
- Structure : A bis-triazole antifungal agent with a difluorophenyl group.
- Activity : Broad-spectrum antifungal activity via cytochrome P450 inhibition.
- Comparison : While both contain 1,2,4-triazole, fluconazole lacks the pyrimidine-carbonitrile scaffold, highlighting the target compound’s unique hybrid design .
Pyrimidine and Pyranopyrazole Carbonitriles
Compound 3s : 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
- Structure: Pyranopyrazole fused ring with chlorophenyl and methoxyphenyl groups.
- Key Difference: The pyranopyrazole core replaces the pyrimidine ring, reducing planarity and possibly altering metabolic stability .
Compound [1] : 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
- Structure : Similar to 3s but with a methoxyphenyl substituent.
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The target compound’s triazolylmethyl-pyrimidine scaffold offers a balance between rigidity (pyrimidine) and flexibility (methylene bridge), which could optimize receptor binding .
- Synthetic Challenges : –3 and 5–6 highlight the use of DMF, reflux conditions, and acidic work-ups for analogous compounds, suggesting viable routes for the target’s synthesis.
- Biological Data Gap : While antimicrobial activity is reported for related triazolopyrimidines , specific data for the target compound are absent in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
